2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 899973-38-7
Cat. No.: VC7364115
Molecular Formula: C21H16ClN3O2
Molecular Weight: 377.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899973-38-7 |
|---|---|
| Molecular Formula | C21H16ClN3O2 |
| Molecular Weight | 377.83 |
| IUPAC Name | 2-(9-chloro-5-pyridin-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol |
| Standard InChI | InChI=1S/C21H16ClN3O2/c22-13-8-9-20-15(11-13)18-12-17(14-5-1-2-7-19(14)26)24-25(18)21(27-20)16-6-3-4-10-23-16/h1-11,18,21,26H,12H2 |
| Standard InChI Key | MYCVCSHANFGYPJ-UHFFFAOYSA-N |
| SMILES | C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=CC=C4O)C5=CC=CC=N5 |
Introduction
The compound 2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)phenol is a complex organic molecule belonging to the class of heterocyclic compounds, specifically pyrazolo derivatives. This compound is structurally similar to 4-(9-chloro-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)-2-methoxyphenol but differs in the position of the pyridine ring attachment and the absence of a methoxy group. The presence of multiple functional groups, including a chlorinated pyridine and a phenol moiety, suggests potential reactivity and biological activity.
Synthesis
The synthesis of 2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)phenol can involve several synthetic routes, similar to its analogs. Common methods include multi-step reactions involving the formation of the pyrazolo-oxazine core followed by the introduction of the pyridin-2-yl and phenol groups. Specific reaction conditions, such as solvents and temperatures, are crucial for optimizing yields and purity.
Spectroscopic Analysis
Spectral analyses, such as NMR and IR, are essential for understanding the molecular environment of specific atoms within the compound. These techniques can provide insights into the structural integrity and potential reactivity of the compound.
Applications
While specific applications for 2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)phenol are not detailed, compounds with similar structures are being explored for their therapeutic potential, particularly in cancer treatment.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume